molecular formula C18H19FN2O2S B5546046 2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B5546046
M. Wt: 346.4 g/mol
InChI Key: FKXJSOXQXICEON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, like those derived from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, involves initial reactions with different organic reagents. The structures of these compounds are confirmed using IR, 1H NMR, MS spectral data, and elemental analysis (Amr et al., 2010).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as X-ray diffraction to characterize the synthesized compounds. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been determined, providing insights into both intra and intermolecular hydrogen bonds (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

The chemical reactions of these compounds involve various transformations and interactions. For example, the Gewald synthesis is a common method used to prepare 2-aminothiophene derivatives, which are evaluated for their role as adenosine A1 receptor allosteric enhancers (Nikolakopoulos et al., 2006).

Scientific Research Applications

Allosteric Enhancers for Adenosine A1 Receptor

Research by Nikolakopoulos et al. (2006) discusses the preparation of 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes as adenosine A1 receptor (A1AR) allosteric enhancers. The study elucidates the structure-activity relationships of these compounds, indicating their potential in modulating A1AR activity, which is pivotal in various physiological processes (Nikolakopoulos et al., 2006).

Synthesis of Heterocyclic α-Amino Acids

Strässler et al. (1997) describe the synthesis of novel heterospirocyclic 3-amino-2H-azirines as synthons for heterocyclic α-amino acids, showcasing the utility of related thiophene derivatives in creating complex molecules for potential therapeutic applications (Strässler, Linden, & Heimgartner, 1997).

Cytotoxic Activity of Carboxamide Derivatives

Deady et al. (2005) report on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrating the critical role of the carboxamide group in modulating the biological activity of these compounds against various cancer cell lines (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Synthesis and Pharmacological Activities

A study by Amr et al. (2010) explores the synthesis of novel thiophene derivatives, including 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, and their antiarrhythmic, serotonin antagonist, and antianxiety activities. This research highlights the diverse pharmacological potentials of thiophene derivatives (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-20-17(23)15-12-8-3-2-4-10-14(12)24-18(15)21-16(22)11-7-5-6-9-13(11)19/h5-7,9H,2-4,8,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXJSOXQXICEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-fluorophenyl)carbonyl]amino}-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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